Gamma ATP-Dnp can be synthesized through chemical methods that modify the structure of ATP, specifically targeting the gamma phosphate group. It belongs to a class of compounds known as nucleotide analogues, which are essential in studying nucleotide metabolism and enzyme kinetics. These analogues are particularly useful in understanding the role of ATP in cellular processes such as DNA repair, energy transfer, and signal transduction.
Gamma ATP-Dnp can be synthesized using various chemical strategies. One common method involves the phosphorylation of adenosine diphosphate (ADP) or adenosine monophosphate (AMP) using specific phosphorating agents that introduce a diphosphate group at the gamma position.
Gamma ATP-Dnp retains the core structure of ATP but features modifications at the gamma phosphate position. The molecular formula can be represented as C10H12N5O10P2, indicating the presence of two phosphate groups.
Gamma ATP-Dnp participates in various biochemical reactions, primarily acting as a substrate for kinases and other enzymes that utilize nucleotides for energy transfer or signaling.
The mechanism of action of gamma ATP-Dnp is closely related to its ability to mimic ATP while providing distinct advantages in experimental settings. It acts as an energy donor in biochemical reactions, similar to ATP but with altered kinetics due to its structural modifications.
Studies have shown that gamma ATP-Dnp can enhance the activity of specific kinases by stabilizing enzyme-substrate complexes, thereby increasing reaction rates compared to standard ATP.
Gamma ATP-Dnp has several scientific applications:
ATPγS is synthesized by replacing one of the γ-phosphate oxygen atoms in ATP with sulfur, creating a phosphorothioate linkage. This substitution yields a thiophosphoryl group (P= S) that confers unique biochemical properties. The compound typically exists as a tetralithium salt (molecular formula: C₁₀H₁₂Li₄N₅O₁₂P₃S; MW: 546.98 g/mol) and is highly soluble in aqueous buffers (up to 27.35 mg/mL in water) [2] [5]. Its stability is pH-dependent, requiring buffered solutions (pH 7.0–10.0) to prevent hydrolysis of the thiophosphate bond. HPLC analyses indicate ≥85–90% purity, with ADP as the primary impurity (<10%) [2] [6].
The sulfur atom introduces chirality at the γ-phosphorus, resulting in diastereomers (Sp and Rp). Enzymatic synthesis often yields the Sp isomer, which is preferentially recognized by kinases and ATPases. This stereoselectivity underpins ATPγS’s utility in mechanistic studies of phosphorylation, as it resists hydrolysis by most phosphatases while remaining a substrate for kinases [6] [8].
Table 1: Physicochemical Properties of ATPγS
Property | Specification |
---|---|
Molecular Weight | 546.98 g/mol (tetralithium salt) |
Solubility (H₂O) | 27.35 mg/mL (50 mM) |
λₘₐₓ (UV) | 259 nm (ε = 15.4 L mmol⁻¹ cm⁻¹, Tris-HCl pH 7.5) |
Purity | ≥85–90% (HPLC) |
Primary Impurity | ADP (<10%) |
Stability | Stable at pH 7–10; decomposes below pH 7.0 |
P-loop NTPases, including ATP synthases, helicases, and ABC transporters, bind γ-modified ATP analogues through conserved Walker A motifs (GXXXXGK[T/S]). ATPγS binds to catalytic sites in F₁Fₒ-ATP synthase with nanomolar affinity but exhibits reduced catalytic turnover due to impaired γ-phosphate transfer. In Geobacillus stearothermophilus ATP synthase, truncation studies of the γ subunit revealed that residues 5–15 (N-terminus) and 80–90 (C-terminus) form "affinity-determining segments" that control nucleotide binding asymmetry in β subunits [4]. Alanine substitutions in these regions confirmed that helix integrity—not specific side chains—governs high-affinity ATPγS binding [4].
ATPγS resistance varies across enzyme classes:
Table 2: Enzymatic Responses to ATPγS
Enzyme | Interaction with ATPγS | Functional Consequence |
---|---|---|
F₁Fₒ-ATP Synthase | High-affinity binding to β subunits | Inhibits rotation-coupled ATP synthesis |
DnaB Helicase | Slow hydrolysis (kcat reduced 20-fold) | Impaired DNA unwinding |
ABC Transporter BmrA | Binds without conformational change | Arrested transport cycle |
CDK2 Kinase | Substrate for thiophosphorylation | Stable substrate labeling |
ATPγS arrests ATPases in pre-hydrolytic states by mimicking the Mg²⁺-ATP ground state. In F₁-ATPase, ATPγS binding induces a semi-closed conformation in β subunits, detected via:
Comparatively, AMPPNP (non-hydrolyzable) stabilizes a tighter closed state, while ADP-VO₄³⁻ mimics the transition state. For RecA-DNA filaments, ATPγS induces a right-handed helix (pitch = 95 Å) identical to the ATP-bound "pre-synaptic" state, enabling homologous DNA pairing [7].
Table 3: Protein Conformational States Induced by γ-Modified Analogues
Analogue | Mimicked State | β-Subunit Conformation | γ-Subunit Rotation |
---|---|---|---|
ATPγS | Pre-hydrolytic | Semi-closed | 0° (Ground state) |
AMPPNP | Pre-hydrolytic | Closed | 0° |
ADP-VO₄³⁻ | Transition | Tight-closed | 40° |
ADP | Post-hydrolytic | Open | 120° |
DNP is a mitochondrial uncoupler that dissipates the proton gradient (Δψₘ) across the inner mitochondrial membrane (IMM). As a weak acid (pKₐ = 4.1), it shuttles protons from the intermembrane space (IMS) to the matrix, bypassing FₒF₁-ATP synthase. This uncoupling:
DNP’s protonophoric action competes with physiological proton leaks mediated by uncoupling proteins (UCPs) and adenine nucleotide translocase (ANT). In cardiac ischemia-reperfusion injury, mild uncoupling by UCPs (inducible leak) is cardioprotective, while excessive DNP-like leaks trigger mitochondrial permeability transition pore (MPTP) opening and apoptosis [9].
Table 4: Proton Leak Pathways in Mitochondria
Pathway | Mediator | Regulation | Biological Role |
---|---|---|---|
Basal Leak | Lipid bilayers | Fatty acid composition | <5% of total proton conductance |
Inducible Leak | UCPs (e.g., UCP2) | ROS, fatty acids, nucleotides | Thermo genesis, ROS suppression |
Pathological Leak | MPTP (via ANT) | Ca²⁺ overload, oxidative stress | Apoptosis/necrosis |
Chemical Uncoupling | DNP | Concentration-dependent | Research tool, metabolic inhibitor |
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